BenchChemオンラインストアへようこそ!

(S)-1-(3-Methylpyridin-2-yl)ethanamine

chiral resolution enantioselective synthesis absolute configuration

(S)-1-(3-Methylpyridin-2-yl)ethanamine (CAS 1213584-74-7) is a chiral primary amine belonging to the 2-substituted pyridine class, with molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. The compound features a pyridine ring bearing a methyl substituent at the 3-position and an (S)-configured 1-aminoethyl group at the 2-position, formally designated as (αS)-α,3-dimethyl-2-pyridinemethanamine.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B11757447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Methylpyridin-2-yl)ethanamine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C)N
InChIInChI=1S/C8H12N2/c1-6-4-3-5-10-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1
InChIKeyPWLIYNAODUMYSS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Methylpyridin-2-yl)ethanamine: Procurement-Relevant Identity and Structural Baseline


(S)-1-(3-Methylpyridin-2-yl)ethanamine (CAS 1213584-74-7) is a chiral primary amine belonging to the 2-substituted pyridine class, with molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . The compound features a pyridine ring bearing a methyl substituent at the 3-position and an (S)-configured 1-aminoethyl group at the 2-position, formally designated as (αS)-α,3-dimethyl-2-pyridinemethanamine . Its predicted physicochemical profile includes a boiling point of 222.4 ± 25.0 °C, a density of 1.000 ± 0.06 g/cm³, and a predicted pKa of 9.11 ± 0.50 . The compound is supplied as a free base, typically at ≥95% or ≥98% purity, and serves as a chiral building block in medicinal chemistry and asymmetric synthesis applications .

Why Generic Substitution of (S)-1-(3-Methylpyridin-2-yl)ethanamine Is Not Scientifically Justifiable


Within the C₈H₁₂N₂ pyridylethanamine isomer space, at least five structurally distinct compounds share the identical molecular formula and nominal mass, yet differ critically in regioisomerism (1- vs. 2-position attachment of the aminoethyl group to the pyridine ring), stereochemistry (S vs. R), or N-substitution pattern . The (S)-enantiomer (CAS 1213584-74-7) is not interchangeable with its (R)-antipode (CAS 1213130-14-3), as chiral amines of this class exhibit enantioselective recognition in biological targets and in asymmetric catalytic transformations, where inversion of configuration can abolish or invert desired activity [1]. Furthermore, the 3-methyl substituent on the pyridine ring modulates both electronic (predicted pKa ~9.11) and steric properties relative to the unsubstituted (S)-1-(pyridin-2-yl)ethanamine (CAS 27854-90-6, MW 122.17), altering nucleophilicity, hydrogen-bonding capacity, and receptor-binding geometry . Procurement of the incorrect isomer or regioisomer therefore risks irreproducible synthetic outcomes and invalid structure-activity relationships.

Quantitative Evidence Guide: (S)-1-(3-Methylpyridin-2-yl)ethanamine Differentiation from Closest Analogs


Enantiomeric Configuration: (S) vs. (R) Absolute Stereochemistry Defines Fit-for-Purpose Selection

The target compound (CAS 1213584-74-7) possesses the (S)-absolute configuration at the chiral α-carbon, whereas its enantiomer (R)-1-(3-methylpyridin-2-yl)ethanamine bears the CAS 1213130-14-3 and the (R)-configuration . In the broader class of 1-(pyridin-2-yl)ethylamines, stereospecific nucleophilic substitution of optically pure methanesulfonate precursors proceeds with clean inversion of configuration, meaning that the (S)- and (R)-enantiomers are not interconvertible under standard reaction conditions without racemization [1]. The (S)-enantiomer is supplied at ≥98% purity (NLT 98%) per MolCore specification , while the (R)-enantiomer is typically offered at 95% purity by multiple vendors . No published direct comparative bioassay data for the two enantiomers of this specific compound were identified at the time of analysis.

chiral resolution enantioselective synthesis absolute configuration

Regioisomeric Position of the Aminoethyl Group: 1-(3-Methylpyridin-2-yl) vs. 2-(3-Methylpyridin-2-yl) Scaffolds Are Chemically Non-Equivalent

The target compound bears the aminoethyl group directly at the pyridine 2-position (α-substitution), giving it a specific IUPAC name of (αS)-α,3-dimethyl-2-pyridinemethanamine, CAS 1213584-74-7 . The regioisomer 2-(3-methylpyridin-2-yl)ethanamine (CAS 851670-19-4) has the amino group separated from the pyridine ring by an ethylene (-CH₂-CH₂-) linker, placing the amine two carbons away from the heterocycle . This difference alters the pKa of the amine (predicted ~9.11 for the α-branched target vs. a typical primary amine pKa of ~10.5 for the ethylene-linked regioisomer) , and substantially changes both the steric environment at the nucleophilic nitrogen and the conformational flexibility of the side chain. The 2-position regioisomer is offered commercially at 90%+ purity, lower than the 98% typical of the target (S)-α-isomer .

regioisomerism positional isomer building block differentiation

3-Methyl Substitution on the Pyridine Ring Modulates Basicity and Lipophilicity Relative to the Des-Methyl Parent Scaffold

The 3-methyl substituent on the pyridine ring of the target compound distinguishes it from the simpler (S)-1-(pyridin-2-yl)ethanamine (CAS 27854-90-6; MW 122.17 g/mol), which lacks the methyl group . The electron-donating methyl group increases the pyridine ring pKa: 3-methylpyridine itself has a pKa of 5.68 at 20 °C, compared to pyridine's pKa of 5.23 [1]. This inductive effect propagates to the conjugated amine, resulting in a predicted pKa of 9.11 for the target compound , vs. a predicted pKa of ~9.05 for the des-methyl (S)-1-(pyridin-2-yl)ethanamine (estimated from the oxalate salt data) [2]. Additionally, the methyl group increases lipophilicity: the des-methyl analog has a measured LogP of 1.80 , whereas the 3-methyl target is expected to have a LogP increment of ~+0.5 based on the Hansch π constant for aromatic methyl (π = 0.52), yielding an estimated LogP of ~2.3. No experimentally measured LogP for the target compound was found.

methyl substitution effect pKa modulation lipophilicity structure-property relationship

Primary Amine vs. N-Methylated Analog: Free NH₂ Enables Direct Derivatization in Library Synthesis

The target compound is a primary amine (free NH₂ group), which permits direct acylation, sulfonylation, reductive amination, and urea/thiourea formation without a deprotection step . The N-methylated analog N,α-dimethyl-2-pyridinemethanamine (CAS 114366-07-3) has the amine nitrogen blocked by a methyl group, precluding acylation and sulfonylation chemistry . Commercially, the N-methyl analog is priced at approximately €160/g (97% purity) , whereas the target primary amine (S)-enantiomer is available at a lower cost point through multiple vendors (e.g., Leyan offers 1g at a competitive price point) . The primary amine also offers a single hydrogen-bond donor (HBD count = 1), which is absent in the tertiary N-methyl analog, altering supramolecular interactions and target binding .

primary amine N-methylation derivatization library synthesis

Chiral 1-Pyridin-2-yl-ethylamines as Privileged Scaffolds: Iridium-Catalyzed Asymmetric Synthesis Benchmarking

The 1-(pyridin-2-yl)ethylamine scaffold class to which the target compound belongs is recognized as a 'significant building block for synthetic chemistry and pharmaceutical sciences' [1]. Recent advances in iridium-catalyzed direct asymmetric reductive amination of 2-acylpyridines with anilines have achieved up to 97% yield and 95% enantiomeric excess (ee) for this scaffold class, with a demonstrated 5 mmol scale reaction confirming practical scalability [1]. While the target compound itself (bearing a 3-methyl substituent) was not explicitly tested in the reported substrate scope, the 3-methyl substitution on the pyridine ring is expected to influence both the steric and electronic environment at the reactive 2-acyl carbon, potentially affecting both yield and enantioselectivity relative to unsubstituted or 5-substituted pyridine substrates described in the study [1]. The target compound serves as a structural congener of the key pharmacophore fragment found in the T-type calcium channel modulator suvecaltamide (which uses a 1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethan-1-amine core) [1].

asymmetric catalysis iridium catalysis reductive amination enantiomeric excess

Commercially Available Purity and QC Documentation: (S)-Enantiomer Offers Higher Specification Grade Than Racemate or (R)-Antipode

Across multiple reputable vendors, the (S)-enantiomer (CAS 1213584-74-7) is consistently offered at higher purity specifications than either the racemic mixture (CAS 780803-63-6, typically 95% purity) or the (R)-enantiomer (CAS 1213130-14-3, standard 95% purity) . Specifically, MolCore supplies the (S)-enantiomer at NLT (Not Less Than) 98% under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . Leyan also offers the (S)-enantiomer at 98% purity with batch-specific QC data . The racemic mixture (CAS 780803-63-6) is commercially available at 95% purity from multiple suppliers (CymitQuimica, price approximately €172/100mg) . The availability of batch-specific analytical documentation (NMR, HPLC, GC) for the (S)-enantiomer supports regulatory-compliant procurement for lead optimization and preclinical candidate synthesis.

commercial purity quality control batch release Certificate of Analysis

Scientifically Validated Application Scenarios for (S)-1-(3-Methylpyridin-2-yl)ethanamine Based on Differential Evidence


Enantioselective Synthesis of CNS-Targeted Drug Candidates Requiring Defined (S)-Stereochemistry

When a medicinal chemistry program targets chiral CNS-active small molecules where the 1-(pyridin-2-yl)ethylamine motif serves as a pharmacophore or key intermediate—as exemplified by the T-type calcium channel modulator suvecaltamide class—the (S)-enantiomer (CAS 1213584-74-7, NLT 98% purity) is the appropriate starting material. The (S)-configuration must be specified because the (R)-enantiomer (CAS 1213130-14-3) would produce the antipodal final compound, and the racemate (CAS 780803-63-6, 95% purity) would require additional chiral separation steps . The 3-methyl substituent on the pyridine ring contributes increased lipophilicity (estimated LogP ~2.3 vs. 1.80 for the des-methyl analog) , which may be advantageous for blood-brain barrier penetration in CNS programs.

Asymmetric Catalysis Ligand Synthesis Requiring a Primary Amine Chiral Building Block

For the preparation of chiral N,N,N-tridentate or N,N-bidentate ligands based on the 1-(pyridin-2-yl)ethylamine scaffold—analogous to ligands developed by Brunner and Niemetz (2002) for enantioselective transfer hydrogenation of acetophenone using Ru catalysts [1]—the target (S)-primary amine offers a free NH₂ group for direct condensation with aldehydes or ketones to form imine ligands . The N-methylated analog (CAS 114366-07-3) cannot undergo this condensation, limiting its utility to alkylation-only derivatization . The 3-methyl substituent on the pyridine ring provides additional steric bulk near the metal coordination site, which can be exploited to tune enantioselectivity.

Fragment-Based Drug Discovery (FBDD) Library Construction Using Structurally Defined Pyridylethanamine Cores

In FBDD campaigns where pyridine-containing fragment libraries are screened against CNS or anti-infective targets, (S)-1-(3-methylpyridin-2-yl)ethanamine provides a defined chiral vector and a reactive primary amine handle for rapid parallel derivatization into amides, sulfonamides, and ureas . The compound's commercial availability at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) meets the purity requirements for fragment screening (>95% by HPLC), while the 3-methyl group distinguishes it from the more common unsubstituted (S)-1-(pyridin-2-yl)ethanamine, offering a differentiated chemotype for SAR exploration .

Process Chemistry Route Scouting Using Iridium-Catalyzed Asymmetric Reductive Amination Methodology

When evaluating scalable asymmetric synthetic routes to chiral 1-(pyridin-2-yl)ethylamine derivatives, the recently reported iridium-catalyzed direct asymmetric reductive amination protocol (up to 97% yield, 95% ee, demonstrated at 5 mmol scale) [2] represents a viable alternative to classical chiral resolution. The target compound, as a 3-methyl-substituted variant, can serve as a test substrate for expanding the substrate scope of this methodology to sterically differentiated 2-acylpyridine precursors. Successful adaptation would provide a catalytic asymmetric route to the (S)-enantiomer that bypasses the yield limitations (maximum 50% theoretical yield) inherent in resolution-based approaches.

Quote Request

Request a Quote for (S)-1-(3-Methylpyridin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.